

Application Notes and Protocols for Labeling Proteins with Methyltetrazine-PEG4-Maleimide

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Compound of Interest

Compound Name: Methyltetrazine-PEG4-Maleimide

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Introduction

Site-specific protein labeling is a cornerstone of modern biological research and therapeutic development. The ability to attach probes, drugs, or other molecules to a specific location on a protein enables a wide range of applications, from in-vivo imaging to the creation of antibody-drug conjugates (ADCs). **Methyltetrazine-PEG4-Maleimide** is a heterobifunctional linker that facilitates a powerful two-step labeling strategy. This linker contains a maleimide group that reacts specifically with free sulfhydryl groups (thiols) on cysteine residues, and a methyltetrazine group that can undergo a highly efficient and bioorthogonal "click chemistry" reaction with a trans-cyclooctene (TCO) tagged molecule.^{[1][2][3]} This combination allows for precise control over the labeling process and the creation of stable, well-defined bioconjugates.^{[4][5]}

The labeling process first involves the reaction of the maleimide group of the linker with cysteine residues on the target protein.^{[6][7]} Disulfide bonds within the protein may need to be reduced to expose free thiols for this reaction.^{[7][8]} The second step is the inverse electron demand Diels-Alder (iEDDA) cycloaddition, a type of click chemistry, between the methyltetrazine moiety on the protein and a TCO-functionalized molecule of interest.^{[1][9]} This reaction is extremely fast, highly specific, and occurs under mild, biocompatible conditions, making it ideal for use in complex biological systems.^{[1][10]}

These application notes provide a detailed protocol for the successful labeling of proteins using **Methyltetrazine-PEG4-Maleimide**, including quantitative data, experimental procedures, and troubleshooting guidance.

Principle of the Method

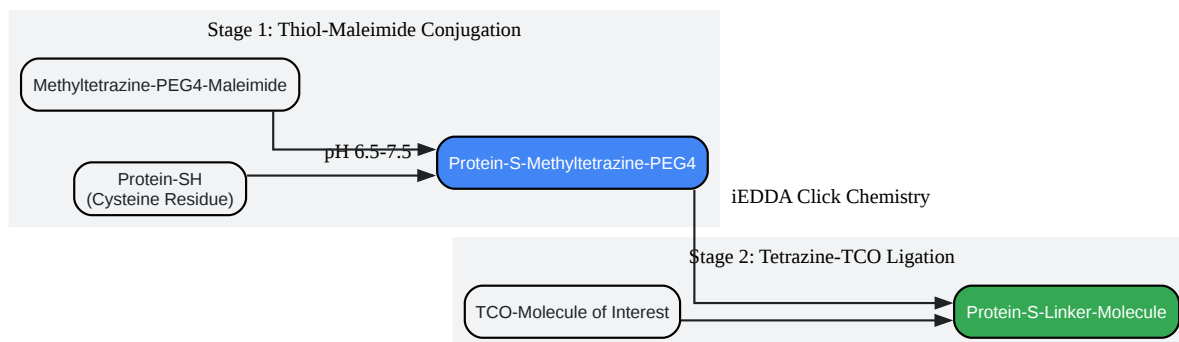
The labeling strategy is a two-stage process that combines thiol-maleimide chemistry with tetrazine-TCO ligation.

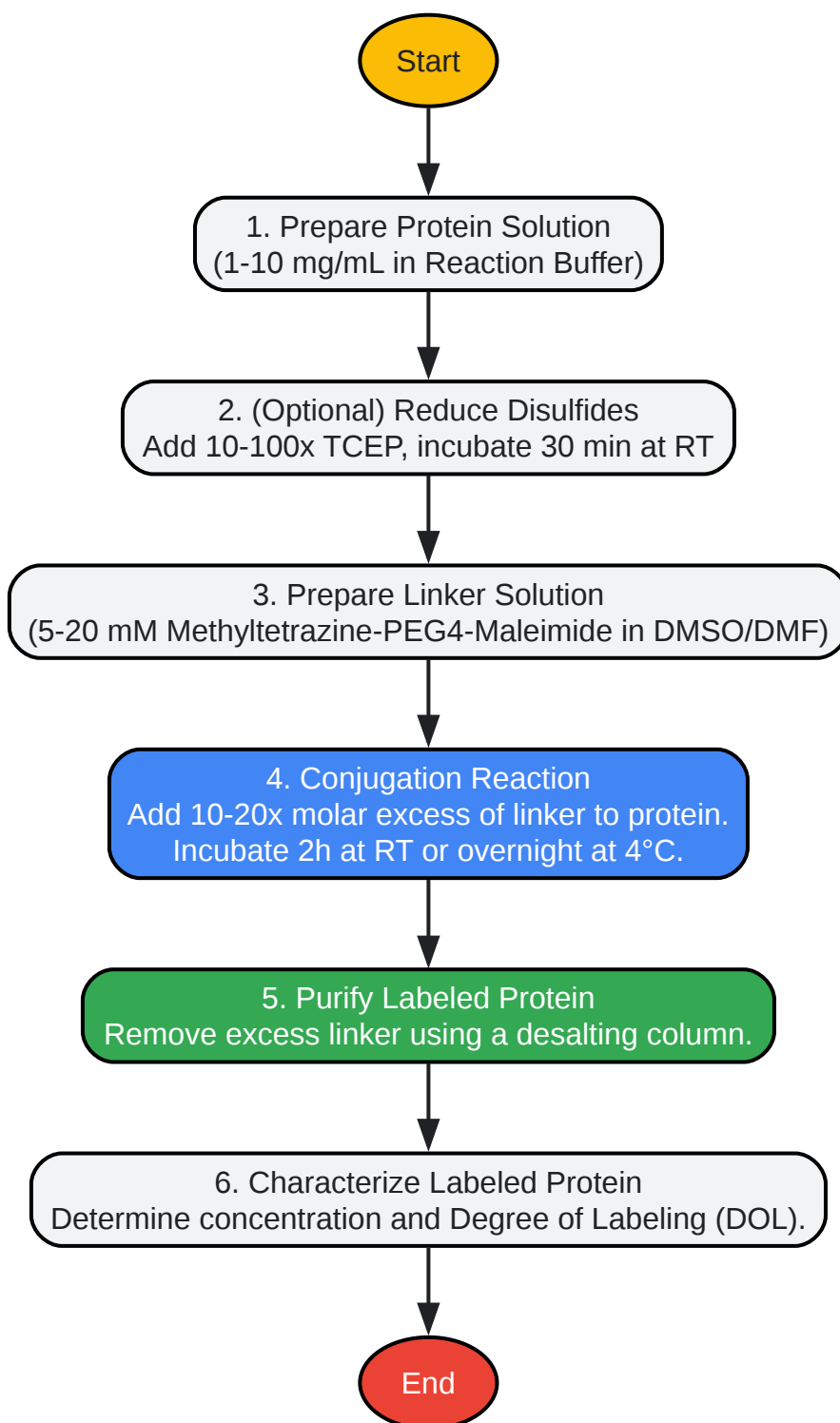
Stage 1: Thiol-Maleimide Conjugation

The maleimide group of **Methyltetrazine-PEG4-Maleimide** reacts with the sulfhydryl group of a cysteine residue on the protein via a Michael addition reaction.^[8] This forms a stable thioether bond, covalently attaching the methyltetrazine-PEG4 linker to the protein.^[2] The reaction is highly selective for thiols at a pH range of 6.5-7.5.^{[2][11]}

Stage 2: Tetrazine-TCO Bioorthogonal Ligation

The methyltetrazine group, now attached to the protein, reacts with a trans-cyclooctene (TCO) functionalized molecule through an inverse electron demand Diels-Alder (iEDDA) cycloaddition.^{[1][9]} This "click" reaction is exceptionally fast and proceeds efficiently in aqueous environments without the need for a catalyst.^{[9][10]} The high specificity of this reaction ensures that the TCO-molecule of interest couples exclusively to the tetrazine-labeled protein.^[1]





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